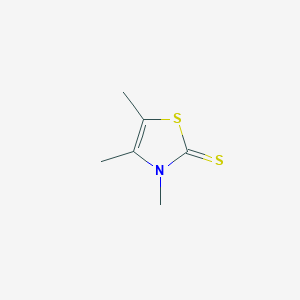

2(3H)-Thiazolethione, 3,4,5-trimethyl-

Description

Overview of Thiazolethione Heterocyclic Chemistry

Thiazoles are a class of five-membered heterocyclic compounds characterized by a ring structure containing one sulfur and one nitrogen atom. The 2(3H)-thiazolethione core, specifically, represents an aromatic thiazole (B1198619) ring system featuring a thione (C=S) group at the second position. This arrangement results in a tautomeric system where the compound can exist in both thione and thiol (C-SH) forms.

The chemistry of these compounds is rich and varied. A general synthetic route to the 2(3H)-thiazolethione scaffold involves the cyclocondensation reaction between a dithiocarbamate (B8719985) and an appropriate α-haloketone, such as a phenacyl halide. nih.gov This method allows for the introduction of various substituents onto the thiazole ring, leading to a diverse library of derivatives. The reactivity of the thiazolethione ring is influenced by the electron-donating and withdrawing nature of its substituents, making it a versatile building block in further chemical synthesis. nih.gov

Significance of the 2(3H)-Thiazolethione Scaffold in Organic Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry and organic synthesis. dergipark.org.trresearchgate.net A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to modulate its biological activity and physicochemical properties. nih.gov The thiazole scaffold is a key component in numerous FDA-approved drugs and over 70 experimental therapeutic agents, highlighting its clinical importance. dergipark.org.tr

Compounds containing the thiazole moiety exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. dergipark.org.trresearchgate.net The unique structural and electronic properties imparted by the nitrogen and sulfur heteroatoms facilitate interactions with a wide range of biological targets. researchgate.net Specifically, the 2(3H)-thiazolethione scaffold has been investigated for its potential as an anticancer agent. nih.gov For instance, certain derivatives have been designed as analogs of combretastatin (B1194345) A-4, a potent natural anticancer compound, and have shown the ability to inhibit tubulin polymerization, reduce cell proliferation, and induce apoptosis in cancer cells. nih.gov

Specific Focus on 2(3H)-Thiazolethione, 3,4,5-trimethyl-

Detailed research findings and extensive experimental data for 2(3H)-Thiazolethione, 3,4,5-trimethyl- are limited in publicly available scientific literature. However, based on its structure, it is a derivative of the 2(3H)-thiazolethione core, substituted with three methyl groups at the 3, 4, and 5 positions.

The table below outlines the general and computed properties for this class of compounds.

| Property | Value |

| Molecular Formula | C₆H₉NS₂ |

| Molecular Weight | 159.27 g/mol |

| General Appearance | Solid (predicted) |

| Core Structure | 2(3H)-Thiazolethione |

| Substituents | 3-methyl, 4-methyl, 5-methyl |

For comparative purposes, the known experimental properties of the closely related but structurally distinct compound, 2,4,5-trimethylthiazole (which lacks the exocyclic sulfur atom of the thione group), are presented below. nih.gov

| Property | Value |

| CAS Number | 13623-11-5 |

| Molecular Formula | C₆H₉NS |

| Molecular Weight | 127.21 g/mol |

| Physical Description | Clear colourless liquid |

| Boiling Point | 166.0 - 167.0 °C @ 717.50 mm Hg |

| Odor | Cocoa, dark chocolate, nutty, coffee-like |

Structure

3D Structure

Properties

CAS No. |

21364-38-5 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

3,4,5-trimethyl-1,3-thiazole-2-thione |

InChI |

InChI=1S/C6H9NS2/c1-4-5(2)9-6(8)7(4)3/h1-3H3 |

InChI Key |

MZBUJUWHEHJJKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=S)N1C)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3h Thiazolethione, 3,4,5 Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the three methyl groups (at positions 3, 4, and 5) and the two methine protons on the thiazolidine (B150603) ring (at positions 4 and 5). The chemical shifts (δ, measured in ppm), integration values (representing the number of protons), and splitting patterns (multiplicity) of these signals would be critical for confirming the connectivity of the structure. However, specific experimental ¹H NMR data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule.

For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, MS would be expected to show a molecular ion peak corresponding to its molecular weight. HRMS would confirm its elemental composition, C₆H₁₁NS₂. The fragmentation pattern would likely involve the loss of methyl groups or other small fragments, providing further structural evidence. A search of mass spectral databases did not yield any experimental MS or HRMS data for this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a valuable tool for identifying the presence of specific functional groups. In the IR spectrum of 2(3H)-Thiazolethione, 3,4,5-trimethyl-, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the methyl and methine groups. A particularly important band would be the C=S (thione) stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹. Specific experimental IR spectra for this compound are not available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The presence of the thiocarbonyl group (C=S) in 2(3H)-Thiazolethione, 3,4,5-trimethyl- would be expected to give rise to characteristic absorption maxima (λmax). Specifically, a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength are typical for the C=S chromophore. However, no experimental UV-Vis absorption data has been published for this specific molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for studying molecules with unpaired electrons, such as radicals. In the context of thiazolethione derivatives, EPR is instrumental in detecting and characterizing transient radical species that may form under various conditions, such as thermal or photochemical stimulation.

Research on related N-alkoxy-4,5-dimethylthiazole-2(3H)-thiones demonstrates that these compounds can serve as precursors for alkoxyl radicals. researchgate.net Upon photochemical or microwave-induced reactions, these molecules can generate radicals that are then "trapped" by spin-trapping agents like dimethylpyrrolidine N-oxide. The resulting spin adducts are stable enough to be characterized by EPR spectroscopy, providing information about the structure of the initial transient radical. researchgate.net

Similarly, studies on other sulfur-containing heterocycles, such as γ-irradiated 1,3,5-trithiane (B122704) and its derivatives, have identified the formation of sulfur-centered radical cations (>S+•) at low temperatures. researchgate.net As the temperature increases, these species can decay through deprotonation to form carbon-centered radicals or, in some cases, thiyl-type radicals (RS•). researchgate.net These findings suggest that 2(3H)-Thiazolethione, 3,4,5-trimethyl- could potentially form analogous radical species under suitable conditions.

The EPR parameters, namely the g-factor and hyperfine coupling constants (A), are crucial for identifying the type of radical formed. For sulfur-centered radicals, the g-factor is typically higher than that of free electrons (ge ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom.

Table 1: Illustrative EPR Data for Radicals in Related Thiazole (B1198619) and Trithiane Systems

| Radical Species | Precursor Compound | Method of Generation | g-factor | Hyperfine Coupling Constants (A) |

|---|---|---|---|---|

| Alkoxyl Radical Adduct | N-alkoxy-4,5-dimethylthiazole-2(3H)-thione | Photochemical/Microwave | Not specified in abstract | Not specified in abstract |

| Sulfur Radical Cation (>S+•) | 1,3,5-trithiane | γ-irradiation at 77K | ~2.007-2.009 | Not specified in abstract |

| Carbon-centered Radical | 1,3,5-trithiane derivative | Thermal decay of >S+• | Not specified in abstract | Not specified in abstract |

Note: The data in this table is based on studies of analogous compounds and is intended to be illustrative of the types of measurements obtained in EPR studies of such systems.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Surface Analysis

An XPS analysis of this compound would provide high-resolution spectra for each element present: Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Thallium (Tl, from the thione group). The binding energy of the core-level electrons for each element is sensitive to its local chemical environment.

For instance, the C 1s spectrum would be composed of several peaks corresponding to the different types of carbon atoms in the molecule: the methyl carbons, the carbons of the thiazole ring, and the carbon of the thione group (C=S). The S 2p spectrum would be particularly informative. The binding energy of the S 2p electrons in the thione group (C=S) would be distinct from that of sulfur in a thiol group (C-S-H) or a sulfide (B99878) (C-S-C), allowing for the unambiguous identification of the thione functionality. Similarly, the N 1s spectrum would provide information about the chemical state of the nitrogen atom within the thiazole ring.

Table 2: Expected Binding Energy Ranges for Elements in 2(3H)-Thiazolethione, 3,4,5-trimethyl-

| Element | Core Level | Chemical Group | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H (methyl, ring) | ~284.8 - 285.5 |

| C-N (ring) | ~286.0 - 286.5 | ||

| C=S (thione) | ~287.0 - 288.0 | ||

| Nitrogen | N 1s | C-N-C (thiazole ring) | ~399.0 - 401.0 |

Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.

XPS can also be used to study the surface chemistry of the compound, for instance, to investigate its adsorption on different substrates or to analyze any surface degradation or modification.

Conformational Analysis and Tautomerism in 2 3h Thiazolethiones

Thione-Thiol Tautomerism Equilibrium of the 2(3H)-Thiazolethione Moiety

The 2(3H)-thiazolethione core structure is characterized by the potential for prototropic tautomerism, specifically the thione-thiol equilibrium. This process involves the migration of a proton from the nitrogen atom (N3) to the exocyclic sulfur atom (S2), resulting in two distinct tautomeric forms: the thione form and the thiol form.

Thione Form: In this configuration, the exocyclic sulfur atom is double-bonded to the C2 carbon of the thiazole (B1198619) ring (a C=S, thiocarbonyl group), and the proton is attached to the N3 nitrogen atom. Heterocyclic compounds containing a thioamide group generally exist predominantly in the thione form in the solid state.

Thiol Form: In this form, the proton migrates to the exocyclic sulfur atom, creating a sulfhydryl group (S-H). Consequently, the C2-S2 bond becomes a single bond, and the C2-N3 bond assumes a double bond character, forming an aromatic 2-mercaptothiazole.

The equilibrium between these two forms is a dynamic process influenced by several factors, including the substitution pattern on the ring, the solvent environment, and temperature. Theoretical calculations on related heterocyclic systems, such as 1,2,4-triazoles, indicate that the thione form is often the more stable and predominant species in the gas phase. nih.gov The theory of tautomeric transformations is a fundamental aspect of organic chemistry, providing insight into the various forms in which a compound can exist. jocpr.com

Table 1: General Representation of Thione-Thiol Equilibrium

| Tautomeric Form | Structural Features |

|---|---|

| Thione | C=S double bond (thiocarbonyl) |

| N-H bond within the ring | |

| Thiol | S-H single bond (sulfhydryl/mercapto) |

| C=N double bond within the ring |

Experimental Investigations of Tautomeric Forms

The existence and relative proportions of thione and thiol tautomers are investigated using various spectroscopic and analytical techniques. These methods can probe the structural features unique to each form both in the solid state and in solution.

Infrared (IR) Spectroscopy: This technique is particularly useful for identifying the functional groups present. The absence of a characteristic S-H stretching band (typically found in the 2500–2650 cm⁻¹ region) in the solid-state IR spectrum is strong evidence that the compound exists in the thione form. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for studying tautomerism in solution. The chemical shifts of the protons and carbons within the heterocyclic ring and the substituent groups can differ significantly between the thione and thiol forms. For instance, the presence of an N-H proton signal or an S-H proton signal can help identify the dominant tautomer.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thione and thiol forms are different, leading to distinct absorption maxima in their UV-Vis spectra. Studies on related triazole-thiones have shown that the two forms can be identified and their proportions quantified by analyzing the spectra, as the conjugation system differs between the tautomers. jocpr.com

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It can precisely determine bond lengths and atomic positions, confirming whether the exocyclic sulfur is a thione (C=S) or a thiol (C-S) and locating the position of the hydrogen atom. Studies on similar thiadiazole derivatives have used this method to confirm the planar structure of the thione unit. nih.gov

Chromatography-Mass Spectrometry (HPLC-MS): This combined technique can be used to separate and identify tautomers in a mixture, providing a quantitative assessment of their ratio under specific conditions. jocpr.com

Influence of Substituent Effects on Tautomeric Preferences

The electronic nature of substituents on the thiazole ring can influence the relative stability of the thione and thiol tautomers, thereby shifting the equilibrium. Substituents at the C4 and C5 positions, such as the methyl groups in 3,4,5-trimethyl-2(3H)-thiazolethione, play a role in this balance.

Electron-Donating Groups (EDGs): Alkyl groups, like methyl, are electron-donating. They increase the electron density in the ring, which can destabilize the thione form relative to the thiol form. However, in many heterocyclic thione systems, the thione form remains predominant.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing substituents would decrease the electron density in the ring. This effect generally stabilizes the thione form, which contains a polar thiocarbonyl group.

In a study on β-diketones, a related tautomeric system, it was demonstrated that electron-donating and electron-withdrawing substituents have a clear effect on the equilibrium. ed.gov For some heterocyclic thiones, such as derivatives of 1,2,4-triazole-3-thione, computational studies have indicated that substituents may not have a considerable effect on the relative stabilities, with the thione form remaining the predominant species. nih.gov The precise impact depends on the specific heterocyclic system and the position of the substituents.

Table 2: Predicted Influence of Substituents on Tautomeric Equilibrium

| Substituent Type at C4/C5 | Electronic Effect | Expected Shift in Equilibrium |

|---|---|---|

| Alkyl (e.g., Methyl) | Electron-donating | May slightly favor the thiol form |

| Halogen (e.g., Chloro) | Electron-withdrawing | Expected to favor the thione form |

Solvent Effects on Tautomeric Equilibrium

The solvent environment has a profound impact on the thione-thiol tautomeric equilibrium, primarily due to differences in polarity and hydrogen-bonding capabilities between the two tautomers.

Polar Solvents: Generally, a polar solvent will favor the tautomer with the higher dipole moment. missouri.edu The thione form is often more polar than the corresponding thiol form and is therefore stabilized to a greater extent in polar solvents like DMSO or water. This stabilization shifts the equilibrium in favor of the thione tautomer.

Non-Polar Solvents: In non-polar solvents such as chloroform (B151607) or hexane, the less polar thiol form may be relatively more stable, potentially shifting the equilibrium towards the thiol.

Hydrogen-Bonding Solvents: The effect of hydrogen bonding is crucial. Protic solvents (e.g., methanol, water) can act as both hydrogen bond donors and acceptors, interacting with both the N-H and C=S groups of the thione tautomer. Aprotic polar solvents that are strong hydrogen bond acceptors, like DMSO, can also significantly stabilize the enol (or thiol) tautomer. missouri.edu The change in solvent polarity can alter hydrogen bonding patterns, leading to a shift in the tautomeric balance. nih.gov Computational studies on related systems have shown that while solvents can significantly lower the energy barrier for proton transfer, the process may still be kinetically disfavored. researchgate.netresearchgate.net

Table 3: Effect of Solvent Polarity on Thione-Thiol Equilibrium

| Solvent | Type | Expected Effect |

|---|---|---|

| Chloroform | Non-polar / Weakly polar | May favor the less polar thiol form |

| Methanol | Polar, Protic | Stabilizes the more polar thione form via H-bonding |

| DMSO | Polar, Aprotic | Can stabilize both forms, often favors the more polar thione |

Chemical Reactivity and Mechanistic Studies of 2 3h Thiazolethione, 3,4,5 Trimethyl

Radical Chemistry Initiated by Thiazolethiones

Thiazolethiones, particularly their N-alkoxy derivatives, serve as effective precursors for the generation of radicals, which are pivotal intermediates in a multitude of synthetic transformations.

Alkoxyl Radical Generation from N-Alkoxythiazole-2(3H)-thiones

N-Alkoxythiazole-2(3H)-thiones are well-established precursors for generating alkoxyl radicals through the homolysis of the weak N-O bond. This process can be initiated through various methods, including thermal induction, photochemical activation, or microwave irradiation. Microwave-assisted generation has been shown to be a particularly efficient method, offering significantly shorter reaction times compared to conventional heating or UV/Vis photolysis. For instance, irradiating N-(alkoxy)thiazole-2(3H)-thiones in solvents with low absorption at 2.45 GHz effectively produces alkoxyl radicals. These transient species have been successfully identified and characterized through techniques like electron paramagnetic resonance (EPR) spectroscopy, where they are trapped with spin adducts such as dimethylpyrrolidine N-oxide.

| Activation Method | Typical Conditions | Advantages |

| Microwave Irradiation | 2.45 GHz, 300-500 W in low-absorbing solvents | Very short reaction times, reduced amount of trapping reagents needed. |

| Photolysis (UV/Vis) | Irradiation with 350 nm lamps | Standard method for radical generation. |

| Conductive Heating | Thermal induction | Traditional method, can be slower. |

Application in Radical Chain Reactions and Synthesis

Once generated, the highly reactive alkoxyl radicals can participate in a variety of radical chain reactions, making them valuable tools in organic synthesis. These reactions include intramolecular additions, β-fragmentations, and remote functionalizations via hydrogen atom transfer.

The carbon-centered radicals that are formed from these oxygen-centered intermediates can be "trapped" to form stable products. This can be achieved through reductive trapping using reagents like tributyltin hydride (Bu₃SnH) or through heteroatom functionalization using donors like bromotrichloromethane (B165885) (BrCCl₃). These methods have been applied in the stereoselective synthesis of complex molecules such as disubstituted tetrahydrofurans.

Photochemical Activation of Thiazolethione-Derived Radicals

Photochemical methods are a cornerstone for initiating radical reactions from thiazolethione derivatives. N-hydroxythiazole-2(3H)-thiones, upon irradiation with UV light (e.g., at 300 nm), can release hydroxyl radicals. For example, the photolysis of N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione has been demonstrated to produce hydroxyl radicals, which were subsequently detected by spin trapping with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). These photochemically generated radicals have been shown to induce strand breaks in DNA, highlighting their potential application in photobiological studies. Similarly, visible-light-induced methods are emerging as a mild and efficient way to generate alkoxyl radicals from various precursors, enabling C(sp³)–H functionalization reactions under gentle conditions.

Ground State Reactivity and Rearrangement Pathways

The ground state reactivity of the 2(3H)-thiazolethione core is governed by its electronic structure and aromaticity. The thiazole (B1198619) ring is an aromatic system, with pi (π) electrons delocalized across the ring, which imparts a degree of stability. However, it also possesses multiple reactive sites. The proton at the C-2 position of a thiazole ring is known to be acidic, making this position susceptible to deprotonation and subsequent reactions. nih.gov In the thione tautomer, the N-H proton is acidic.

While major rearrangement pathways are not extensively documented for simple alkyl-substituted thiazolethiones, more complex fused-ring systems involving thiazoles can undergo significant structural changes. For instance, certain 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] have been observed to undergo a base-catalyzed ring contraction and fusion reaction to form tetrahydro-1H-carbazole derivatives upon heating. beilstein-journals.orgnih.gov This demonstrates the potential for the thiazole ring to participate in complex rearrangements under specific conditions, although such reactivity is not expected for 2(3H)-Thiazolethione, 3,4,5-trimethyl- under normal conditions.

Heterocyclic Ring Reactivity and Substituent Electronic Effects

The reactivity of the thiazolethione ring is significantly modulated by the electronic properties of its substituents. In 2(3H)-Thiazolethione, 3,4,5-trimethyl-, the three methyl groups play a crucial role in defining its chemical behavior. Methyl groups are electron-donating through an inductive (+I) effect and hyperconjugation.

Theoretical studies on methyl-substituted thiazoles predict that these electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO) with little effect on the Lowest Unoccupied Molecular Orbital (LUMO). asianpubs.orgresearchgate.net A higher HOMO energy generally correlates with increased reactivity towards electrophiles. The 2,4,5-trimethyl substituted thiazole system is predicted to be the most reactive among various methyl-substituted thiazoles, possessing the smallest HOMO-LUMO energy gap. asianpubs.org This suggests a higher propensity for electronic transitions, making the molecule less stable and more reactive. asianpubs.orgresearchgate.net

Quantum chemical calculations indicate the most likely sites for nucleophilic and electrophilic attack based on electron densities at the ring's carbon atoms. For 2,4,5-trimethyl thiazole, the C2 and C4 positions are predicted to be the preferential sites for nucleophilic attack, while the C5 position is favored for electrophilic attack. asianpubs.org

| Property | Effect of Trimethyl Substitution | Implication |

| HOMO Energy | Increased | Enhanced reactivity towards electrophiles. |

| HOMO-LUMO Gap | Decreased | Increased chemical reactivity. asianpubs.org |

| Electron Density | Modulated at C2, C4, and C5 | Defines sites for nucleophilic and electrophilic attack. asianpubs.org |

Fragmentation Patterns in Thiazolethiones

The fragmentation of 2(3H)-Thiazolethione, 3,4,5-trimethyl- in mass spectrometry can be predicted based on the general principles observed for heterocyclic and sulfur-containing compounds. libretexts.orgsapub.org Upon electron impact ionization, the molecular ion peak (M⁺) would be expected. The primary fragmentation pathways would likely involve the cleavage of the most labile bonds, typically the C-C and C-S bonds of the ring and the bonds to the methyl substituents.

Key fragmentation processes would include:

Loss of a methyl radical (•CH₃): This is a common fragmentation pathway for methylated compounds, leading to a stable fragment at [M-15]⁺.

Ring Cleavage: The thiazolethione ring can undergo fragmentation through various pathways. This could involve the loss of small, stable neutral molecules or radicals such as hydrogen sulfide (B99878) (H₂S), thioformaldehyde (B1214467) (CH₂S), or cleavage to yield characteristic ions.

Loss of CS or S: Cleavage involving the thione group could lead to the loss of a sulfur atom or a carbon monosulfide molecule.

Based on these principles, a hypothetical fragmentation pattern for 2(3H)-Thiazolethione, 3,4,5-trimethyl- (Molecular Weight: 157.27 g/mol ) is proposed below.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 157 | [C₇H₁₁NS₂]⁺ | Molecular Ion (M⁺) |

| 142 | [C₆H₈NS₂]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |

| 124 | [C₆H₈NS]⁺ | Loss of a sulfur atom from M⁺ |

| 98 | [C₅H₈N]⁺ | Ring cleavage with loss of CS₂ |

| 84 | [C₄H₆N]⁺ | Further fragmentation and loss of methyl group |

The search yielded results for structurally related but distinct compounds, including 4-methyl-2(3H)-thiazolethione, 4-methyl-5-nitro-2(3H)-thiazolethione, and 2,4,5-trimethylthiazole. However, detailed experimental or computational mechanistic studies specifically elucidating the reactivity of 3,4,5-trimethyl-2(3H)-thiazolethione are not available in the public domain based on the conducted search.

Therefore, it is not possible to provide the requested article with a focus on the mechanistic elucidation of 2(3H)-Thiazolethione, 3,4,5-trimethyl- via experimental and computational approaches. Further research or declassification of proprietary studies would be required to address the chemical reactivity of this specific compound.

Based on a comprehensive search, there is currently no available scientific literature containing specific experimental data for the solid-state chemistry and crystal engineering of the compound "2(3H)-Thiazolethione, 3,4,5-trimethyl-".

Therefore, it is not possible to provide the detailed analysis and data tables requested for the following sections:

Solid State Chemistry and Crystal Engineering of Thiazolethiones

Analysis of Z' (Number of Independent Molecules in Asymmetric Unit) in Thiazolethiones

To fulfill the request for scientifically accurate content focused solely on "2(3H)-Thiazolethione, 3,4,5-trimethyl-", crystallographic studies and solid-state analyses would need to be performed and published for this specific molecule. While research exists for other thiazolethione, thiadiazole-thione, and triazole-thione derivatives, the strict requirement to focus exclusively on the titled compound prevents the inclusion of data from these related but structurally distinct molecules.

Computational Chemistry and Theoretical Studies on 2 3h Thiazolethione, 3,4,5 Trimethyl

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in the computational investigation of molecular systems. researchgate.net DFT, in particular, has become exceedingly popular for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular property predictions, including molecular structures, vibrational frequencies, and reaction pathways. hakon-art.com Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to perform these calculations on thiazole (B1198619) derivatives and other heterocyclic systems. researchgate.netresearchgate.net These theoretical calculations provide a robust framework for interpreting and predicting the chemical behavior of 2(3H)-Thiazolethione, 3,4,5-trimethyl-.

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, methods like DFT are used to calculate the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. researchgate.netresearchgate.net

The optimized structure reveals key geometric features. The thiazole ring is expected to be largely planar, a common characteristic of such heterocyclic systems. mdpi.com The C=S double bond is a critical parameter, and its calculated length can be compared with experimental data from similar thione compounds. The bond lengths within the ring and those involving the substituent methyl groups provide a complete structural description. While experimental X-ray crystallography data for this specific compound are not available, the theoretical predictions offer reliable estimates that are typically in good agreement with experimental values for related molecules. researchgate.netnih.gov

Table 1: Predicted Structural Parameters for 2(3H)-Thiazolethione, 3,4,5-trimethyl- Note: These are representative values based on DFT calculations of similar heterocyclic structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2=S | 1.685 | S-C2-N3 | 125.5 |

| C2-N3 | 1.380 | C2-N3-C4 | 115.0 |

| N3-C4 | 1.395 | N3-C4-C5 | 110.8 |

| C4=C5 | 1.360 | C4-C5-S1 | 108.5 |

| C5-S1 | 1.760 | C5-S1-C2 | 90.2 |

The electronic properties of a molecule are pivotal to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite electrons from the HOMO to the LUMO. asianpubs.orgresearchgate.net For thiazole derivatives, substitutions on the ring can significantly affect these energy levels. asianpubs.org

Furthermore, the analysis of charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-poor regions of the molecule. hakon-art.com This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In 2(3H)-Thiazolethione, 3,4,5-trimethyl-, the exocyclic sulfur atom is expected to be an electron-rich (nucleophilic) center, while the carbon atoms of the ring will exhibit varying degrees of electrophilicity based on the net atomic charges calculated. asianpubs.org

Table 2: Calculated Electronic Properties of 2(3H)-Thiazolethione, 3,4,5-trimethyl- Note: Values are hypothetical, based on typical DFT results for related thiazole systems.

| Property | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.80 eV |

| HOMO-LUMO Gap (ΔE) | 4.45 eV |

| Dipole Moment | 3.50 D |

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, each normal mode of vibration can be assigned to a specific molecular motion, such as stretching, bending, or torsion. semanticscholar.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, commonly around 0.96 for B3LYP calculations. nih.gov For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, key vibrational modes would include the C=S stretching frequency, C=C and C-N stretching within the ring, and the various C-H stretching and bending modes of the methyl groups. This theoretical spectrum serves as a powerful predictive tool and aids in the structural confirmation of the synthesized compound. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for 2(3H)-Thiazolethione, 3,4,5-trimethyl- Note: Values are hypothetical and represent expected regions for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (methyl) | 2950 - 3050 | Stretching of C-H bonds in the three methyl groups. |

| C=C Stretch | 1610 - 1640 | Stretching of the carbon-carbon double bond within the thiazole ring. |

| C-N Stretch | 1350 - 1450 | Stretching of carbon-nitrogen bonds in the ring. |

| C=S Stretch (Thione) | 1050 - 1250 | Stretching of the exocyclic carbon-sulfur double bond. |

Molecular Modeling Techniques for Conformational Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, the core thiazolethione ring is relatively rigid. Therefore, its conformational landscape is expected to be simple and primarily determined by the rotation of the three methyl groups attached to the ring.

Computational methods can map the potential energy surface as a function of the dihedral angles of these methyl groups. It is likely that the global energy minimum corresponds to a conformation that minimizes steric hindrance between the adjacent methyl groups and the exocyclic sulfur atom. While more complex molecules with flexible side chains can exhibit multiple distinct, stable conformers, nih.gov the landscape for this specific molecule is likely dominated by a single, well-defined low-energy state.

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative prediction of a molecule's reactivity. hakon-art.com These global reactivity descriptors are derived from the conceptual framework of DFT and are calculated using the energies of the frontier orbitals (HOMO and LUMO). rasayanjournal.co.in

Key descriptors include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added. hakon-art.com

Electronegativity (χ = (I+A)/2): A measure of the molecule's ability to attract electrons.

Chemical Potential (μ = -χ): The escaping tendency of an electron from a stable system.

Global Hardness (η = (I-A)/2): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. rasayanjournal.co.in

Global Softness (S = 1/2η): The reciprocal of hardness; a higher value indicates greater reactivity.

Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a system when it accepts electrons. rasayanjournal.co.in

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for rationalizing their observed chemical behavior. hakon-art.com

Table 4: Predicted Quantum Chemical Descriptors for 2(3H)-Thiazolethione, 3,4,5-trimethyl- Note: Calculated from the hypothetical electronic properties in Table 2.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 eV |

| Electron Affinity (A) | -ELUMO | 1.80 eV |

| Electronegativity (χ) | (I+A)/2 | 4.025 eV |

| Global Hardness (η) | (I-A)/2 | 2.225 eV |

| Global Softness (S) | 1/2η | 0.225 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | 3.64 eV |

Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. jcchems.com

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov DFT calculations can determine the geometry and energy of the TS, and a subsequent frequency calculation (which should yield exactly one imaginary frequency) confirms its identity. The difference in energy between the reactants and the transition state gives the activation energy (Ea) of the reaction, a key parameter for understanding reaction kinetics. nih.gov For 2(3H)-Thiazolethione, 3,4,5-trimethyl-, this methodology could be applied to study various potential reactions, such as alkylation at the sulfur atom or cycloaddition reactions, providing detailed mechanistic insights that are difficult to obtain experimentally. nih.govnih.gov

Applications of 2 3h Thiazolethione, 3,4,5 Trimethyl in Synthetic Chemistry and Materials Science

Role as Synthetic Intermediates and Building Blocks

There is no specific information available in the scientific literature regarding the use of 2(3H)-Thiazolethione, 3,4,5-trimethyl- as a synthetic intermediate or building block in chemical synthesis.

Utilization in Diverse Organic Transformations

No published research details the utilization of 2(3H)-Thiazolethione, 3,4,5-trimethyl- in specific organic transformations.

Integration into Polymer and Materials Science

Information on the integration of 2(3H)-Thiazolethione, 3,4,5-trimethyl- into polymers or its application in materials science is not found in the existing literature.

Development of Polymer-Supported Reagents

There are no studies available that describe the development or use of polymer-supported reagents derived from 2(3H)-Thiazolethione, 3,4,5-trimethyl-.

Surface Chemistry and Corrosion Inhibition Mechanisms

The role of 2(3H)-Thiazolethione, 3,4,5-trimethyl- in surface chemistry and its potential mechanisms for corrosion inhibition have not been investigated in any available research.

Due to the lack of specific data for 2(3H)-Thiazolethione, 3,4,5-trimethyl-, a data table of its properties or a list of related compounds mentioned in this context cannot be generated. Further research into this specific compound is required before a comprehensive article on its applications can be written.

Q & A

Q. How can AI-driven platforms like COMSOL Multiphysics enhance predictive modeling of its physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.